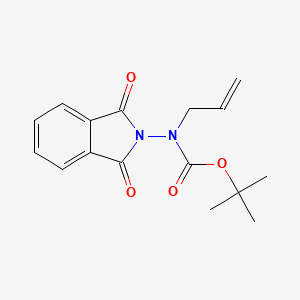
Tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate is a chemical compound with the molecular formula C16H18N2O4 and a molecular weight of 302.33 g/mol . It is known for its unique structure, which includes a tert-butyl group, an allyl group, and a 1,3-dioxoisoindolin-2-yl moiety. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate typically involves the reaction of tert-butyl isocyanate with allyl(1,3-dioxoisoindolin-2-yl)amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
化学反応の分析
Types of Reactions: Tert-butyl allyl
生物活性
Tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C16H18N2O4
- Molecular Weight : 302.33 g/mol
- CAS Number : 287729-03-7
The compound features a tert-butyl group and an isoindoline moiety, which contribute to its unique reactivity and biological properties. The carbamate group is known for its ability to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The carbamate group can inhibit enzymes by forming covalent bonds with active sites, affecting metabolic pathways.
- Receptor Modulation : The isoindoline structure may interact with various receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Case Studies and Experimental Data
-
Cytotoxicity in Cancer Cells :
Compound Cell Line IC50 (nM) This compound ONS-76 (medulloblastoma) 150 ± 20 Tert-butyl analogs Daoy (medulloblastoma) 200 ± 30 - Mechanistic Studies :
- Pharmacological Applications :
科学的研究の応用
Tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate (CAS 287729-03-7) is a chemical compound with the molecular formula C16H18N2O4 and a molecular weight of 302.33 . It is also known by other names, such as 2-(Allyl-Boc-amino)isoindoline-1,3-dione and Carbamic acid, N-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-N-2-propen-1-yl-, 1,1-dimethylethyl ester .
Synthesis
this compound is synthesized as an intermediate in the creation of various compounds . For example, it is produced as part of a process where tert-butylcarbazate is protected through reaction with phthalic anhydride, and the carbamate nitrogen is functionalized with an alkyl group .
Applications
this compound is used in the following applications:
- Synthesis of carbamates: It is utilized in the synthesis of carbamate compounds .
- 医药研究: It is used as an intermediate in pharmaceutical research . For example, it can be used as a reactant to synthesize pyrazolopyrimidinone scaffolds, which are then used to create AZD1775 analogs .
- Ligand design: It has been used in the design and synthesis of conformationally flexible scaffolds .
- Antibacterial agents: It can be used in the synthesis of γ-lactam pyrazolidinone, which is effective against multidrug-resistant Gram-negative bacterial pathogens .
特性
IUPAC Name |
tert-butyl N-(1,3-dioxoisoindol-2-yl)-N-prop-2-enylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-5-10-17(15(21)22-16(2,3)4)18-13(19)11-8-6-7-9-12(11)14(18)20/h5-9H,1,10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOIXZLQUVKGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













